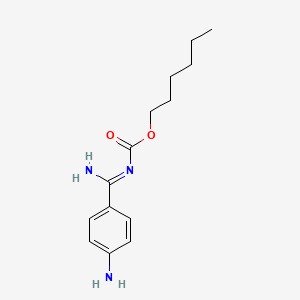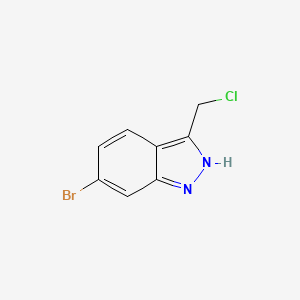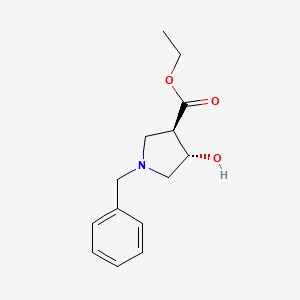![molecular formula C11H19N3 B15238978 4-[1-(propan-2-yl)-1H-imidazol-5-yl]piperidine](/img/structure/B15238978.png)
4-[1-(propan-2-yl)-1H-imidazol-5-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(propan-2-yl)-1H-imidazol-5-yl]piperidine is a compound that features both an imidazole and a piperidine ring Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms, while piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(propan-2-yl)-1H-imidazol-5-yl]piperidine typically involves the formation of the imidazole ring followed by the introduction of the piperidine moiety. One common method is the cyclization of glyoxal and ammonia to form the imidazole ring, followed by the alkylation with isopropyl groups. The piperidine ring can be introduced through a nucleophilic substitution reaction using appropriate piperidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
4-[1-(propan-2-yl)-1H-imidazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Both the imidazole and piperidine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperidine rings .
Scientific Research Applications
4-[1-(propan-2-yl)-1H-imidazol-5-yl]piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-[1-(propan-2-yl)-1H-imidazol-5-yl]piperidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the piperidine ring can interact with receptors or other proteins. These interactions can modulate biological pathways and result in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- **1-(propan-2-yl)-1H-imidazol-4-yl]methanamine
- Bilastine
- Piperine
Uniqueness
4-[1-(propan-2-yl)-1H-imidazol-5-yl]piperidine is unique due to its specific combination of imidazole and piperidine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications .
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
4-(3-propan-2-ylimidazol-4-yl)piperidine |
InChI |
InChI=1S/C11H19N3/c1-9(2)14-8-13-7-11(14)10-3-5-12-6-4-10/h7-10,12H,3-6H2,1-2H3 |
InChI Key |
TWIYRDMCIPSZJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC=C1C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-2H,3H,6H-1lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione](/img/structure/B15238902.png)


![(1R,9R,10S,12R,13E,16S,17S)-13-ethylidene-6-hydroxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B15238930.png)






![1-[(2-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238962.png)


